REACTION_CXSMILES
|
[S:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].[CH2:14]([NH2:17])[CH2:15][CH3:16]>O1CCCC1>[CH2:14]([NH:17][C:9](=[O:11])[C:8]1[CH:7]=[CH:6][C:5]([S:1](=[O:3])(=[O:4])[NH2:2])=[CH:13][CH:12]=1)[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N,N′-carbonyldiimidazole
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Type
|
CUSTOM
|
Details
|
stirred with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at room temperature
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(CC)NC(C1=CC=C(C=C1)S(N)(=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |